

# The Crystalline Architecture of Tetrakis(4-nitrophenyl)methane: A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tetrakis(4-nitrophenyl)methane*

Cat. No.: *B1336605*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tetrakis(4-nitrophenyl)methane** (TNPM) is a propeller-shaped molecule of significant interest in the fields of crystal engineering and supramolecular chemistry. Its rigid, tetrahedral geometry, combined with the electron-withdrawing nature of the nitro groups, allows it to act as a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the crystal structure of TNPM, with a focus on its remarkable ability to form inclusion compounds with a variety of solvent molecules. Detailed experimental protocols for its synthesis and crystallization are presented, alongside a summary of its key crystallographic parameters. This document aims to serve as a comprehensive resource for researchers leveraging TNPM in the design of novel crystalline materials and drug delivery systems.

## Introduction

The precise control of molecular arrangement in the solid state is a cornerstone of modern materials science and drug development. **Tetrakis(4-nitrophenyl)methane** stands out as a prototypical tetrahedral molecule that has been extensively studied for its predictable packing motifs and its capacity to form host-guest complexes. The four nitro-substituted phenyl rings extending from a central methane carbon atom create a well-defined three-dimensional

structure. This inherent shape directs the formation of porous networks in the crystalline state, which can accommodate a wide range of guest molecules. Understanding the nuances of TNPM's crystal structure is therefore crucial for its application in areas such as gas storage, separation technologies, and the formulation of poorly soluble active pharmaceutical ingredients (APIs).

## Synthesis and Crystallization

The synthesis of **Tetrakis(4-nitrophenyl)methane** is typically achieved through the nitration of tetraphenylmethane. Several protocols have been reported in the literature, with variations in the nitrating agents and reaction conditions.

### Experimental Protocol: Synthesis of Tetrakis(4-nitrophenyl)methane

A widely adopted method for the synthesis of TNPM involves the following steps:

- **Nitration:** Tetraphenylmethane is slowly added to a cooled mixture of fuming nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent side reactions.
- **Quenching:** The reaction mixture is then poured over ice water to precipitate the crude product.
- **Filtration and Washing:** The resulting solid is collected by vacuum filtration and washed extensively with water to remove any residual acid.
- **Recrystallization:** The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and chloroform, to yield the final product.

### Experimental Protocol: Crystallization of TNPM Solvates

Single crystals of TNPM suitable for X-ray diffraction analysis are typically grown by slow evaporation of a solution of the compound in the desired solvent.

- **Solution Preparation:** A saturated solution of TNPM is prepared in a solvent of interest (e.g., tetrahydrofuran, dioxane, nitrobenzene) at room temperature or with gentle heating.

- **Slow Evaporation:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
- **Crystal Harvesting:** Over a period of several days to weeks, single crystals of the TNPM solvate will form. These are then carefully harvested for analysis.

## Crystal Structure Analysis

The crystal structure of **Tetrakis(4-nitrophenyl)methane** is characterized by its propensity to form inclusion compounds with a diverse array of solvent molecules. The host TNPM molecules assemble into a porous, three-dimensional network, with the guest solvent molecules residing in the resulting cavities.

## General Structural Features

The fundamental building block of the crystal structures is the TNPM molecule, which adopts a distorted tetrahedral geometry. The four 4-nitrophenyl groups are twisted out of a perfect tetrahedral arrangement due to steric hindrance. The primary intermolecular interactions governing the packing of TNPM molecules are C-H...O hydrogen bonds between the phenyl C-H groups and the nitro O atoms of neighboring molecules.

## Polymorphism and Pseudopolymorphism

**Tetrakis(4-nitrophenyl)methane** exhibits a rich structural diversity, with multiple crystalline forms reported. This includes both polymorphs (different crystal structures of the pure compound) and, more commonly, pseudopolymorphs (solvates with different guest molecules). The inclusion of different solvents can lead to significant variations in the crystal packing and the overall network architecture.

## Crystallographic Data

Detailed crystallographic data for various solvates of **Tetrakis(4-nitrophenyl)methane** are available in the Crystallography Open Database (COD). The following table summarizes representative data for a selection of these structures. Researchers are encouraged to consult the primary literature and crystallographic databases for comprehensive datasets.

Compound	Solvent	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	V (Å <sup>3</sup> )	Z
TNP M·(THF)	Tetrahydrofuran	Monoclinic	P2 <sub>1</sub> /c	13.541(3)	13.785(3)	15.584(3)	90	109.84(3)	90	2736.2(9)	4
TNP M·(Dioxane)	1,4-Dioxane	Monoclinic	C2/c	24.088(5)	7.583(2)	15.820(3)	90	118.59(3)	90	2535.1(9)	4
TNP M·(Nitrobenzene)	Nitrobenzene	Monoclinic	P2 <sub>1</sub> /c	12.986(3)	13.921(3)	17.014(3)	90	113.87(3)	90	2808.1(9)	4
TNP M·(Anisole)	Anisole	Monoclinic	P2 <sub>1</sub> /c	13.501(3)	13.821(3)	16.291(3)	90	111.45(3)	90	2824.1(9)	4

Data presented here is illustrative and compiled from published crystallographic information. For precise and detailed structural parameters, including atomic coordinates and bond lengths/angles, direct access to the corresponding CIF files from the Crystallography Open Database (COD) is recommended. The COD entries for various TNPM structures include 4115522, 4115527, 4115533, and 4115535.

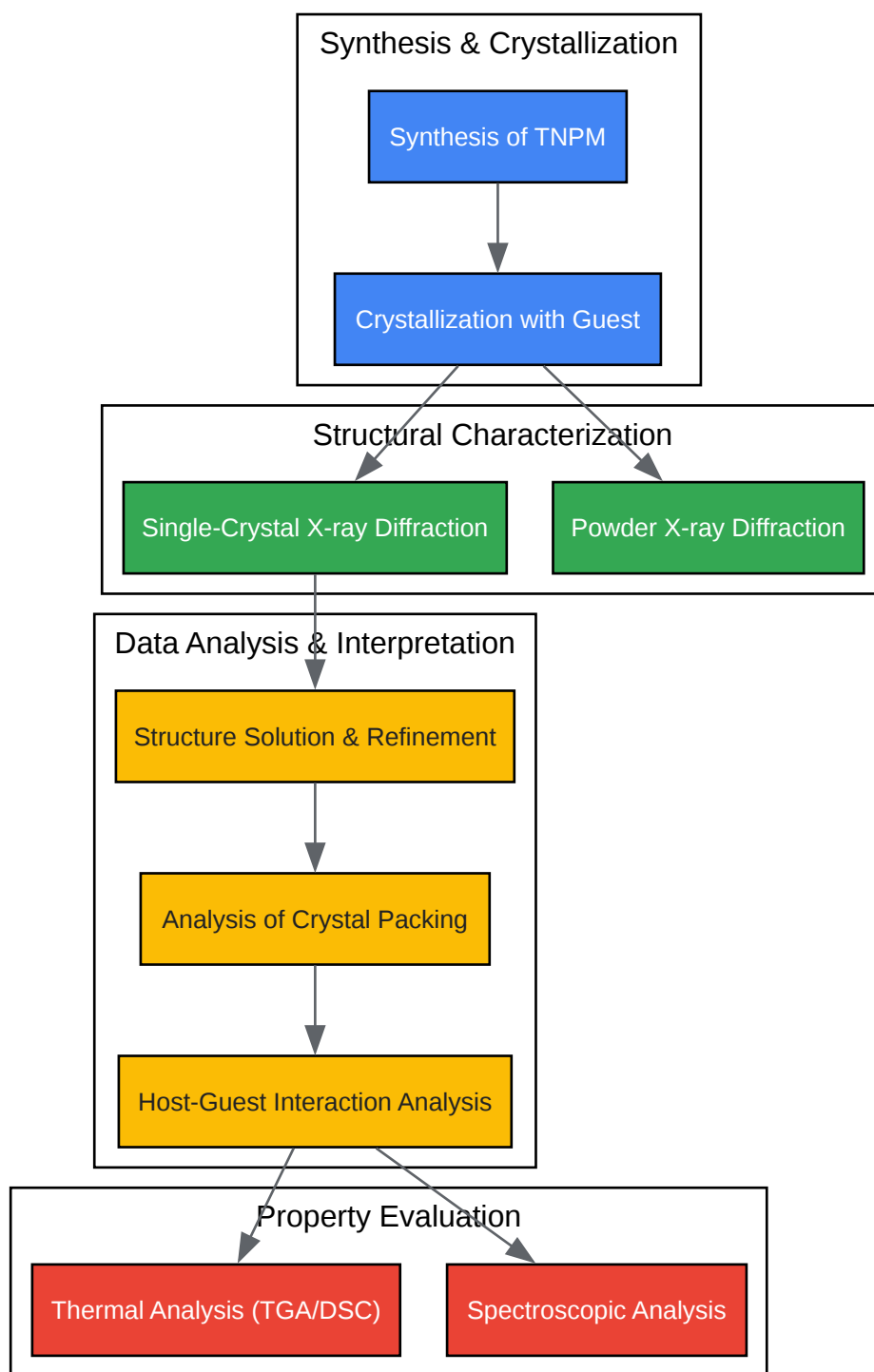
## Supramolecular Assembly and Host-Guest Interactions

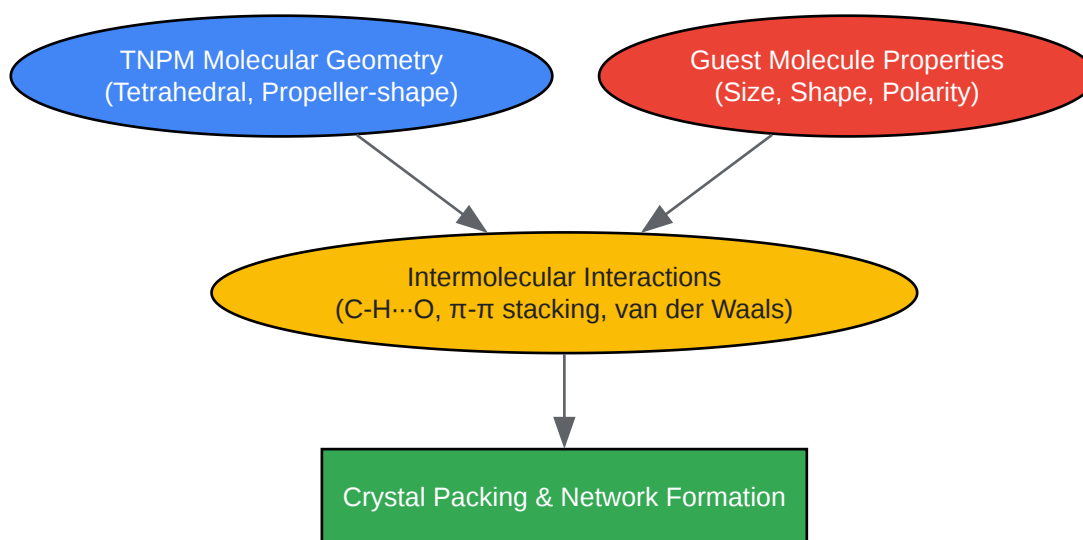
The formation of inclusion compounds by **Tetrakis(4-nitrophenyl)methane** is a classic example of supramolecular self-assembly. The host framework is primarily held together by

weak, non-covalent interactions, which provides the flexibility to accommodate guest molecules of varying sizes and shapes.

## Experimental Workflow for Host-Guest System Analysis

The following diagram illustrates a typical workflow for the investigation of TNPM-based host-guest systems.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Crystalline Architecture of Tetrakis(4-nitrophenyl)methane: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336605#crystal-structure-of-tetrakis-4-nitrophenyl-methane>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)